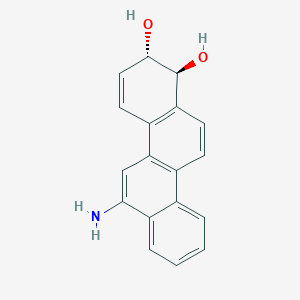
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene: is a polycyclic aromatic hydrocarbon derivative. It is known for its role in the study of genotoxic metabolites and its potential carcinogenic properties. This compound is a metabolite of 6-aminochrysene, which is activated by cytochrome P450 enzymes in both rats and humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene typically involves the reduction of 6-nitrochrysene followed by further metabolic processes. The reduction process can be carried out using rat liver microsomes under aerobic conditions .
Industrial Production Methods: There is limited information on the industrial production methods for this compound, as it is primarily used in research settings rather than large-scale industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form genotoxic metabolites.
Reduction: The reduction of 6-nitrochrysene to form trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.
Substitution: Various substitution reactions can occur, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for the oxidation process.
Reduction: Rat liver microsomes are used under aerobic conditions for the reduction process.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is primarily used in scientific research to study its genotoxic and carcinogenic properties. It is used to understand the metabolic pathways and activation processes of polycyclic aromatic hydrocarbons. This compound is also used in studies involving cytochrome P450 enzymes and their role in the activation of carcinogens .
Wirkmechanismus
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene involves its activation by cytochrome P450 enzymes. The compound undergoes oxidation and reduction reactions to form genotoxic metabolites. These metabolites can interact with DNA, leading to mutations and potential carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
6-Aminochrysene: The parent compound from which trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is derived.
6-Nitrochrysene: A precursor in the synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.
Uniqueness: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is unique due to its specific metabolic activation pathways and its role in the formation of genotoxic metabolites. Its study provides valuable insights into the mechanisms of carcinogenesis and the role of cytochrome P450 enzymes in the activation of polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
117760-93-7 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1 |
InChI-Schlüssel |
BDQUGJCOXDENQA-ROUUACIJSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
Key on ui other cas no. |
117760-93-7 |
Synonyme |
1,2-dihydro-1,2-dihydroxy-6-aminochrysene 6-aminochrysene-1,2-dihydrodiol AC-1,2-dihydrodiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















